
Aminoacyl tRNA synthetase-IN-1
描述
Aminoacyl tRNA synthetase (aaRS or ARS), also known as tRNA-ligase, is an enzyme that attaches the appropriate amino acid onto its corresponding tRNA . It does this by catalyzing the transesterification of a specific cognate amino acid or its precursor to one of all its compatible cognate tRNAs to form an aminoacyl-tRNA . This process is sometimes referred to as “charging” or “loading” the tRNA with an amino acid .
Synthesis Analysis
Aminoacyl-tRNA synthetases (AARSs) are key enzymes in the mRNA translation machinery . They have numerous non-canonical functions developed during the evolution of complex organisms . The aaRSs and aaRS-interacting multi-functional proteins (AIMPs) are continually being implicated in tumorigenesis .Molecular Structure Analysis
The general structure of tRNA consists of the anticodon arm, D-arm, T-arm, acceptor stem, and the variable arm . Bases in the anticodon arm of tRNA molecules read the genetic information in mRNA .Chemical Reactions Analysis
Aminoacyl-tRNA synthetases (aaRSs) provide the functional and essential link between the sequence of an mRNA and the protein it encodes . aaRS enzymes catalyze a two-step chemical reaction that acylates specific tRNAs with a cognate α-amino acid .Physical And Chemical Properties Analysis
Aminoacyl-tRNA synthetases (AaRSs) are valuable “housekeeping” enzymes that ensure the accurate transmission of genetic information in living cells . They aminoacylate tRNA molecules with their cognate amino acid and provide substrates for protein biosynthesis .科学研究应用
Role in Protein Synthesis
Aminoacyl-tRNA synthetases (aaRSs) are enzymes that catalyze the transfer of amino acids to their cognate tRNA . They play a pivotal role in protein synthesis and are essential for cell growth and survival . Aminoacyl tRNA synthetase-IN-1, as an inhibitor, can potentially regulate this process.
Antibiotic Development
The aaRSs are one of the leading targets for the development of antibiotic agents . Inhibitors like Aminoacyl tRNA synthetase-IN-1 can be used to develop new antibiotics, providing a potential solution to antibiotic resistance.
In Silico Drug Discovery
In silico methods including virtual screening and structure-based drug design are used for aaRS inhibitor discovery and development . Aminoacyl tRNA synthetase-IN-1 can be a potential candidate for such computational drug discovery methods.
Cell-Free Synthetic Biology
Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis . The engineering of tRNAs and AARSs, including inhibitors like Aminoacyl tRNA synthetase-IN-1, has been summarized for cell-free and synthetic cell applications .
Biochemical Studies
Aminoacyl tRNA synthetase-IN-1 can be used in biochemical studies to understand the fundamental functions of aaRSs and tRNAs . This can help in validating hypotheses related to the central dogma of life.
Potential Role in Signaling Pathways
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), a scaffold in the multi-tRNA synthetase complex (MSC), influences the activity of various signaling pathways . Aminoacyl tRNA synthetase-IN-1, as an inhibitor, might have a role in modulating these pathways.
作用机制
Target of Action
Aminoacyl tRNA synthetase-IN-1 primarily targets Aminoacyl-tRNA synthetases (ARSs) . ARSs are essential enzymes that ligate amino acids to their corresponding tRNAs and translate the genetic code during protein synthesis . They play a pivotal role in protein synthesis, which is essential for the growth and survival of all cells .
Mode of Action
The mode of action of Aminoacyl tRNA synthetase-IN-1 involves interaction with its targets, leading to changes in their function. The two-step catalytic reaction of ARSs involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa) followed by the formation of an aminoacylated tRNA (tRNA-aa) by transferring the amino acid to the corresponding tRNA . Aminoacyl tRNA synthetase-IN-1 interferes with this process, thereby inhibiting protein synthesis .
Biochemical Pathways
Aminoacyl tRNA synthetase-IN-1 affects the biochemical pathways involved in protein synthesis. By inhibiting ARSs, it disrupts the process of tRNA aminoacylation, which is a crucial step in protein synthesis . This disruption can have downstream effects on various cellular processes that depend on protein synthesis.
Pharmacokinetics
The pharmacokinetic properties of Aminoacyl tRNA synthetase-IN-1 have been optimized by stabilizing the metabolically labile cyclohexyl ring and blocking the point of potential hydroxylation of the phenyl group in the chromone core . These modifications enhance the compound’s bioavailability and effectiveness.
安全和危害
未来方向
The central dogma describes the information flow in biology consisting of transcription and translation steps to decode genetic information . Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis . This review provides information on AARSs and tRNA biochemistry, their role in the translation process, summarizes progress in cell-free engineering of tRNAs and AARSs, and discusses prospects and challenges lying ahead in cell-free engineering .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZHDGLJXVNIT-VBJYJYTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoacyl tRNA synthetase-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key functions of aminoacyl-tRNA synthetases (aaRSs) as highlighted in the research papers?
A1: Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This process, known as aminoacylation, is essential for protein synthesis. [, , ] The research emphasizes the importance of aaRSs in maintaining the fidelity of translation by ensuring the correct pairing of amino acids with their respective tRNA molecules. []
Q2: The research mentions an "operational RNA code." What is its significance in relation to aaRSs?
A2: The "operational RNA code" refers to nucleotide determinants beyond the anticodon triplets in tRNA molecules that influence aminoacylation efficiency and specificity. [] This code highlights the intricate relationship between aaRSs and tRNA molecules, where specific nucleotides within the tRNA structure are recognized by aaRSs to ensure accurate amino acid attachment. []
Q3: Are there any links between aaRSs and diseases, according to the provided research?
A3: Yes, the research papers mention a connection between aaRSs and certain diseases. One paper discusses "Antisynthetase syndrome (ASS)," a rare inflammatory disease characterized by the presence of auto-antibodies that target aaRS enzymes. [] This autoimmune response can lead to various symptoms, including myositis, polyarthritis, and interstitial lung disease. []
Q4: The research mentions "aminoacyl-tRNA synthetase cofactors." What are their roles?
A4: Aminoacyl-tRNA synthetase cofactors are proteins that interact with aaRSs and play important roles in coordinating aminoacylation and translation. [] One study highlights the function of Asc1, a fission yeast aminoacyl-tRNA synthetase cofactor, in stabilizing the interaction between eukaryotic initiation factor 3a (eIF3a) and the small ribosomal protein Rps0A/uS2. [] This interaction is essential for efficient translation initiation and protein synthesis. []
Q5: Does the provided research offer any insights into the evolutionary aspects of aaRSs?
A5: Yes, one paper suggests that aaRSs played a role in the evolution of amino acid biosynthesis pathways. [] It proposes that for some amino acids, indirect biosynthesis pathways, where aminoacylation occurred on the tRNA molecule, preceded the evolution of direct, de novo biosynthesis pathways. [] This research highlights the ancient origins of aaRSs and their potential contribution to the development of complex metabolic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
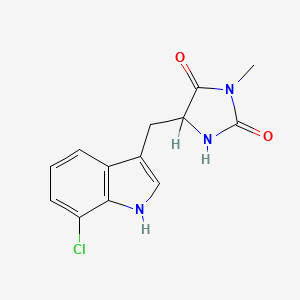

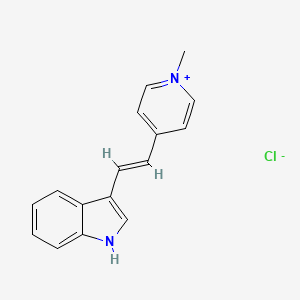
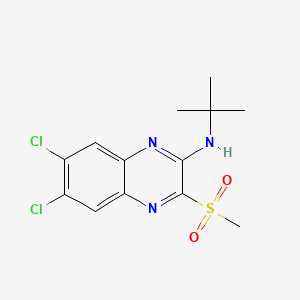



![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
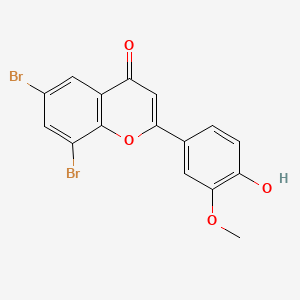

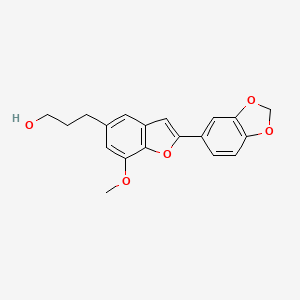
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
